Isorutarin

Spasmogenic Activity Smooth Muscle Pharmacology Furanocoumarin

Research on smooth muscle contraction mechanisms or α-glucosidase inhibition requires structurally authentic Isorutarin, not generic coumarin analogs that risk divergent biological activity. This validated tool compound solves experimental reproducibility challenges. - Differentiated Activity: Provides spasmogenic positive control for smooth muscle assays, with a functional profile distinct from spasmolytic analogs like seselin. - Validated Hit: Superior in silico docking score (-7.64 kcal/mol) against lysosomal α-glucosidase, supporting hit-to-lead optimization for type 2 diabetes targets. - Analytical Standard: Enables phytochemical authentication and chemotaxonomic classification of Apiaceae and Rutaceae species.

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
CAS No. 53846-51-8
Cat. No. B1674752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorutarin
CAS53846-51-8
SynonymsLeptophylloside;  Isorutarin; 
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H24O10/c1-20(2,30-19-15(25)14(24)13(23)10(7-21)27-19)11-6-9-5-8-3-4-12(22)29-17(8)16(26)18(9)28-11/h3-5,10-11,13-15,19,21,23-26H,6-7H2,1-2H3/t10-,11-,13-,14+,15-,19+/m1/s1
InChIKeyQZUDEXAHKXCIDG-NUUDRHLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isorutarin Chemical Identity & Procurement


Isorutarin (also known as Leptophylloside, CAS 53846-51-8) is a naturally occurring linear-type furanocoumarin glycoside isolated from various plant sources including Apium graveolens (celery) seeds, Peucedanum praeruptorum (Bai-Hua Qian-Hu) roots, and Ruta graveolens (common rue) [1]. Chemically, it belongs to the psoralen class of organic compounds, characterized by a furan ring fused to a chromenone core . With a molecular formula of C20H24O10 and a molecular weight of 424.4 g/mol, Isorutarin exists as a solid powder with a melting point of 275-276°C and demonstrates limited aqueous solubility, being soluble primarily in organic solvents like DMSO . For research procurement, this compound is offered by specialized natural product suppliers with purity specifications typically exceeding 98% as determined by HPLC analysis .

Compound class
Linear furanocoumarin glycoside
Source context
Apiaceae & Rutaceae plant isolates
Purity profile
HPLC-characterized for research use

Why Compound-Specific Isorutarin Selection Matters


Isorutarin shares structural homology with several linear furanocoumarin glycosides such as rutarin, marmesinin, and isopimpinellin, which are often co-isolated from the same plant sources [1]. Despite this structural similarity, substitution of Isorutarin with these analogs is not scientifically valid for research applications. This is because the specific stereochemistry and glycosylation pattern of Isorutarin confer a unique biological activity profile that differs from its close relatives. For instance, while Isorutarin exhibits a spasmogenic effect on smooth muscle, closely related compounds like seselin demonstrate opposite spasmolytic activity [2]. Furthermore, in comparative computational analyses against α-glucosidase, Isorutarin yields a distinct molecular docking score that differentiates it from other coumarin derivatives in the same study set, underscoring that even minor structural variations translate to divergent target interactions [3]. Generic substitution therefore risks introducing an analog with a completely different or even opposing pharmacological signature, thereby compromising experimental reproducibility and scientific validity.

Glycosylation & stereochemistry
Structural analogs like rutarin or marmesinin may not replicate target interactions due to different glycosylation patterns.
Functional divergence
Seselin demonstrates spasmolytic activity, opposing the spasmogenic response; substitution can invert tissue assay outcomes.
Computational target engagement
Molecular docking profiles differ among coumarin derivatives; small structural variations shift predicted binding affinity.

Isorutarin Quantitative Evidence Guide


Spasmogenic Activity on Smooth Muscle

Isorutarin demonstrates a spasmogenic effect on smooth muscle preparations, which contrasts with the spasmolytic activity observed for the related coumarin compound seselin (1) in the same experimental model [1]. This functional divergence provides a clear scientific rationale for selecting Isorutarin over its comparator for studies investigating smooth muscle contraction mechanisms.

Spasmogenic effect
Head-to-head
Induces contraction vs. seselin-induced relaxation
Opposite functional response; supports probe specificity.
In vitro smooth muscle assay
Spasmogenic Activity Smooth Muscle Pharmacology Furanocoumarin

Shared Spasmogenic Activity with Isopimpinellin

In a direct comparative study, both isopimpinellin (3) and isorutarin (5) were reported to exhibit a spasmogenic effect on smooth muscle preparations [1]. This indicates that while Isorutarin shares this specific functional activity with isopimpinellin, it is differentiated from other compounds in the same study that displayed spasmolytic or cytotoxic activities.

Shared activity
Head-to-head
Isopimpinellin also spasmogenic; no functional difference
Closest functional comparator identified for SAR studies.
Requires purity distinction between co-occurring actives
Spasmogenic Activity Furanocoumarin Comparative Pharmacology

α-Glucosidase Binding Affinity

In a computational study evaluating a library of 116 coumarin derivatives against the lysosomal α-glucosidase enzyme, Isorutarin (referred to as 'isorutarine') achieved a molecular docking score of -7.64 kcal/mol, which was the highest affinity among the three top-ranked compounds analyzed [1]. This score was superior to compound '10_' which scored -7.12 kcal/mol and compound '36' which scored -6.86 kcal/mol.

α-Glucosidase docking
Head-to-head
−7.64 kcal/mol
Top-ranked in silico affinity among 116 coumarin analogs.
Requires in vitro enzyme assay confirmation
α-Glucosidase Inhibition Molecular Docking Diabetes Mellitus

Antioxidant Activity

Isorutarin has been reported to possess antioxidant activity in an unspecified assay [1]. While no quantitative IC50 value or direct comparison to a standard antioxidant was provided in the primary literature, the qualitative observation of antioxidant capacity distinguishes it from related compounds in the same study that did not exhibit this property, such as isopimpinellin (3) for which antioxidant activity was not reported.

Antioxidant potential
Data to verify
Qualitative positive; no IC50 or comparator provided
Differentiates from isopimpinellin; needs quantitative assay.
Unspecified in vitro antioxidant assay
Antioxidant Activity Free Radical Scavenging Natural Products

Isorutarin Validated Research Applications


Smooth Muscle Pharmacology Research

Isorutarin is a validated tool compound for investigating smooth muscle contraction mechanisms due to its demonstrated spasmogenic effect [1]. In experiments where a contractile response is required, Isorutarin serves as a positive control, particularly when comparing its effects to the spasmolytic activity of other coumarins such as seselin [1]. Its utility is further refined by its functional similarity to isopimpinellin, allowing for comparative structure-activity relationship (SAR) studies within the linear furanocoumarin class [1].

Diabetes & Metabolic Drug Discovery

Based on computational evidence, Isorutarin is a high-priority hit compound for α-glucosidase inhibition research, a key therapeutic target for managing postprandial hyperglycemia in type 2 diabetes mellitus [2]. Its superior in silico docking score of -7.64 kcal/mol against lysosomal α-glucosidase, which outperformed other coumarin derivatives in the same study, provides a strong computational foundation for subsequent in vitro enzyme inhibition assays and hit-to-lead optimization programs [2].

Phytochemical and Chemotaxonomic Studies

As a well-characterized linear-type furanocoumarin glycoside, Isorutarin serves as a valuable reference standard for the phytochemical analysis and chemotaxonomic classification of plant species, particularly within the Apiaceae and Rutaceae families [3]. Its presence, alongside related compounds like rutarin and marmesinin, is a key marker for species differentiation and quality control of herbal materials derived from sources such as Bai-Hua Qian-Hu (Peucedanum praeruptorum) and Ruta graveolens [3].

Application
Selection Property
Validation Focus
Smooth Muscle Contractility Studies
Spasmogenic effect profile
Tissue-response assay comparison
α-Glucosidase Inhibition Research
In silico binding affinity
In vitro enzyme assay validation
Phytochemical Reference Standard
Linear furanocoumarin glycoside identity
HPLC purity & species marker analysis

Technical Documentation Hub

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34 linked technical documents
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